

A Comparative Guide to the Use of 2-Bromomesitylene in Synthesis

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Compound of Interest

Compound Name: 2-Bromomesitylene

Cat. No.: B157001

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For researchers and professionals in drug development, the strategic selection of building blocks is paramount to synthetic efficiency, cost-effectiveness, and overall project success. **2-Bromomesitylene** (2-bromo-1,3,5-trimethylbenzene) is a critical reagent for introducing the sterically hindered mesityl group, a common motif in ligands, catalysts, and complex organic molecules. This guide provides a cost-benefit analysis of **2-Bromomesitylene**, objectively comparing its performance against common alternatives with supporting data and detailed experimental protocols.

Cost Analysis of 2-Bromomesitylene and Alternatives

The primary cost consideration revolves around the price per mole of the reagent. While market prices fluctuate, a general comparison reveals significant differences between **2-Bromomesitylene** and its chlorinated, iodinated, and boronic acid counterparts.

Reagent	Molecular Weight (g/mol)	Typical Purity	Representative Cost (per 100g)	Cost per Mole	Key Suppliers
2-Chloromesitylene	154.64	≥97%	~\$80 - \$230	~\$124 - \$356	Fluorochem[1], ChemicalBook[2][3][4]
2-Bromomesitylene	199.09	98-99%	~\$40 - \$100[5]	~\$80 - \$200	Sigma-Aldrich, TCI, Thermo Scientific[6]
2-Iodomesitylene	246.09	≥98%	~\$123 (for 250g) - \$297 (for 1g)[7]	~\$49 (bulk) - \$1207 (small scale)	Biosynth[7], TCI, Santa Cruz Biotech[8]
Mesitylboronic Acid	164.01	≥95%	~\$113 (for 5g) - \$303 (for 1g)[9]	~\$2260 - \$49695	Sigma-Aldrich, TCI[9]

Note: Prices are estimates based on listed catalog values and can vary significantly based on vendor, purity, and quantity.

From a purely economic standpoint, 2-Chloromesitylene is often the most cost-effective halide, while 2-Iodomesitylene and Mesitylboronic Acid represent a significant cost increase. **2-Bromomesitylene** offers a moderate balance between cost and reactivity.

Performance in Key Synthetic Transformations

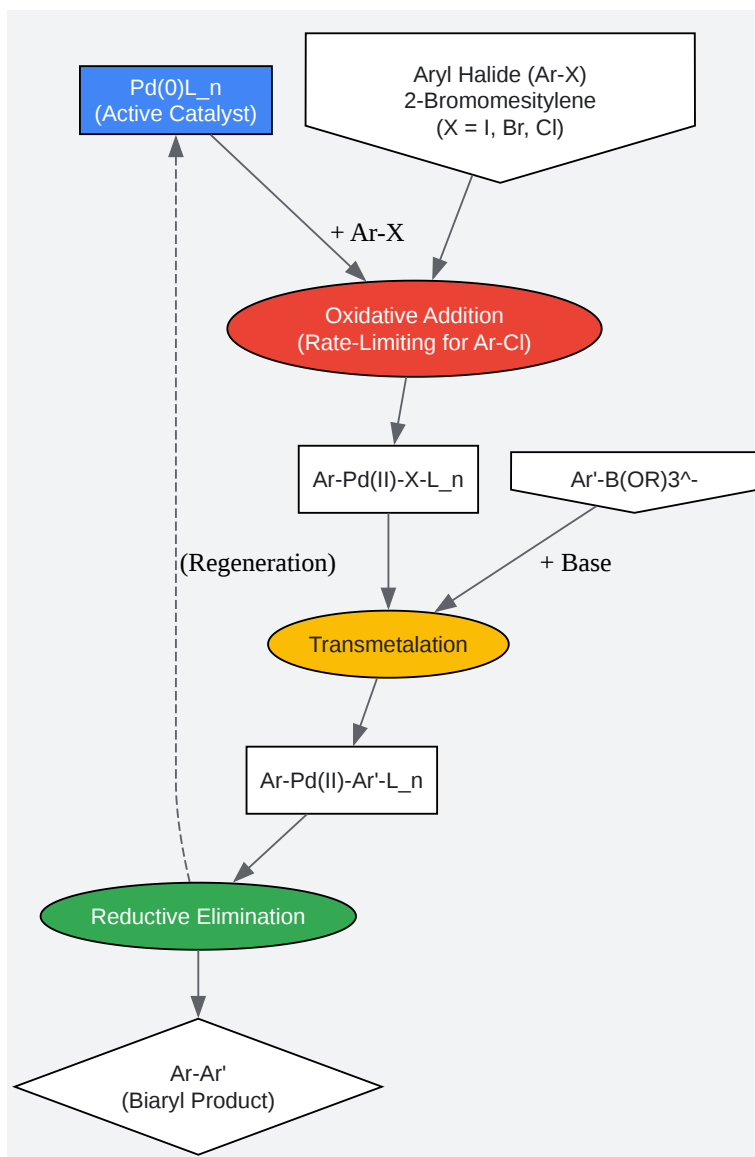
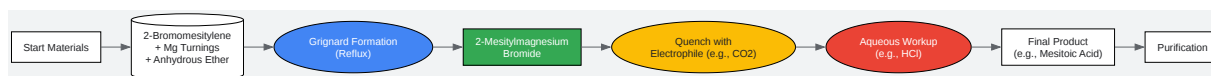
The choice of reagent extends beyond cost to its performance in specific reactions, primarily Grignard reagent formation and palladium-catalyzed cross-coupling reactions.

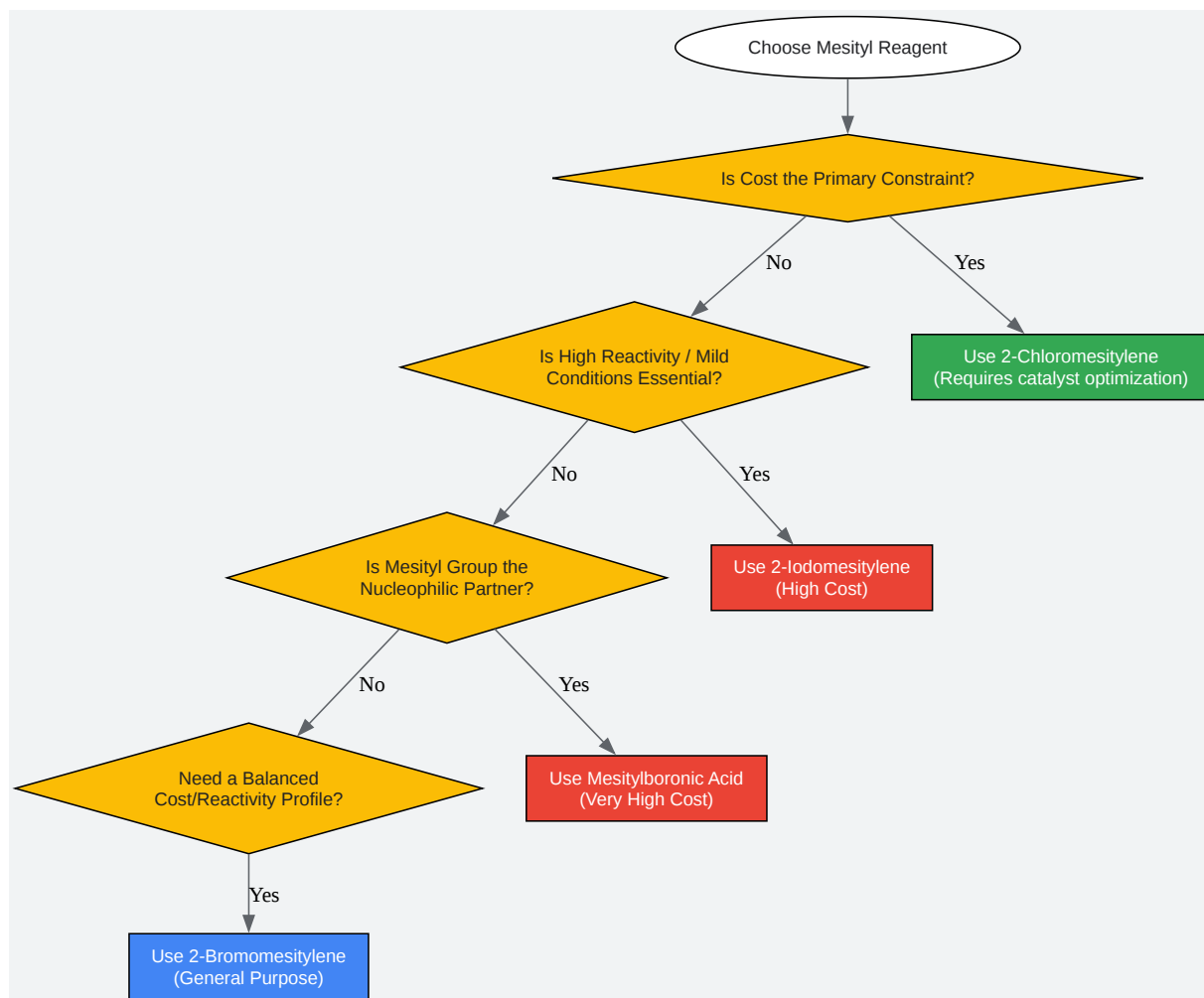
2-Bromomesitylene is a reliable precursor for generating the mesityl Grignard reagent (2-Mesitylmagnesium bromide), a crucial nucleophile for C-C bond formation. Due to steric

hindrance from the ortho-methyl groups, its reaction with magnesium can be sluggish.[\[10\]](#) However, established protocols demonstrate high yields.

Feature	2-Bromomesitylene
Reaction	Grignard Reagent Formation
Conditions	Magnesium turnings, dry ether, optional use of an entrainer like ethyl bromide. [11]
Reported Yield	61-66% (without entrainer), 81-86% (with ethyl bromide entrainer for subsequent carboxylation). [11]
Reaction Time	Initiation can be slow; reflux for 30 minutes to 2 hours is typical. [11] [12]

The primary side reaction to minimize is Wurtz-type homocoupling, which can be controlled by the slow addition of the halide.[\[10\]](#)





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